GDC-2394

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

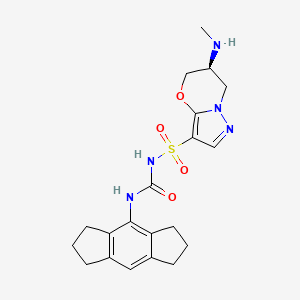

C20H25N5O4S |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea |

InChI |

InChI=1S/C20H25N5O4S/c1-21-14-10-25-19(29-11-14)17(9-22-25)30(27,28)24-20(26)23-18-15-6-2-4-12(15)8-13-5-3-7-16(13)18/h8-9,14,21H,2-7,10-11H2,1H3,(H2,23,24,26)/t14-/m0/s1 |

InChI Key |

NDRARVKETDZHBS-AWEZNQCLSA-N |

Isomeric SMILES |

CN[C@H]1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |

Canonical SMILES |

CNC1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

GDC-2394: A Potent and Selective NLRP3 Inflammasome Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-2394 is an orally bioavailable, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound has demonstrated potent inhibition of the NLRP3 pathway in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Despite promising preclinical and early clinical pharmacodynamic effects, the clinical development of this compound was halted due to observations of drug-induced liver injury in a Phase 1 clinical trial.[3]

The NLRP3 Inflammasome Signaling Pathway and Mechanism of Action of this compound

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors such as Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This blockade of inflammasome formation inhibits the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | Stimulus | Readout | IC50 | Reference |

| Caspase-1 Activation | THP-1 | Human | LPS + Nigericin | Caspase-1 Activity | 51 nM | [1] |

| IL-1β Release | THP-1 | Human | LPS + Nigericin | IL-1β Levels | 400 nM | [1] |

| IL-1β Release | mBMDMs | Mouse | LPS + Nigericin | IL-1β Levels | 63 nM | [1] |

| IL-1β Release | Whole Blood | Mouse | LPS + ATP | IL-1β Levels | 100 nM | [1] |

| ASC Speck Formation | THP-1 | Human | LPS + Nigericin | ASC Speck Count | Inhibition at 20 µM | [1] |

mBMDMs: mouse Bone Marrow-Derived Macrophages

Table 2: In Vivo Activity of this compound in a Mouse Model of Peritonitis

| This compound Dose (p.o.) | Inhibition of Peritoneal IL-1β | Reference |

| 1 mg/kg | 66.8% | |

| 10 mg/kg | 81.3% |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route | T1/2 | Bioavailability |

| Mouse | p.o. | - | - |

| Rat | p.o. | - | - |

| Dog | p.o. | - | - |

| Cynomolgus Monkey | p.o. | - | - |

Detailed pharmacokinetic parameters were not consistently available in the public domain.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic THP-1 cell line and the measurement of IL-1β release.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Human IL-1β ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24 hours.

-

Replace the medium with fresh RPMI-1640 containing various concentrations of this compound or vehicle control and incubate for 30 minutes.

-

Prime the cells by adding LPS to a final concentration of 100 ng/mL and incubate for 3 hours.

-

Stimulate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for 30 minutes.

-

Centrifuge the plate and carefully collect the supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

ASC Speck Formation Assay in THP-1 Cells

This protocol outlines the visualization of ASC speck formation, a hallmark of inflammasome activation, in THP-1 cells.

Materials:

-

THP-1 cells stably expressing ASC-GFP

-

Culture medium

-

This compound

-

LPS

-

Nigericin

-

Paraformaldehyde (4% in PBS)

-

Mounting medium with DAPI

-

Glass-bottom culture dishes

-

Confocal microscope

Procedure:

-

Seed THP-1-ASC-GFP cells on 35 mm glass-bottom culture dishes.

-

Pre-treat the cells with 20 µM this compound or vehicle for 30 minutes.[1]

-

Prime the cells with 100 ng/mL LPS for 3 hours.

-

Stimulate with 10 µM nigericin for 30 minutes.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the formation of ASC specks (fluorescent puncta) using a confocal microscope. The percentage of cells with ASC specks can be quantified.

Mouse Model of MSU-Induced Peritonitis

This protocol describes an in vivo model of NLRP3 inflammasome-driven inflammation and its inhibition by this compound.

Materials:

-

C57BL/6 mice

-

This compound

-

LPS

-

Monosodium urate (MSU) crystals

-

Sterile PBS

-

Mouse IL-1β ELISA kit

Procedure:

-

Administer this compound orally (p.o.) at doses of 1 or 10 mg/kg, or vehicle control, to C57BL/6 mice.

-

Two hours after this compound administration, inject the mice intraperitoneally (i.p.) with LPS.

-

Two hours after the LPS injection, inject the mice i.p. with a suspension of MSU crystals.

-

At a designated time point after MSU injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS to collect the peritoneal fluid.

-

Centrifuge the lavage fluid to pellet the cells and collect the supernatant.

-

Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome, effectively blocking the production of IL-1β and IL-18 in response to a variety of NLRP3-activating stimuli. Its mechanism of action involves the direct inhibition of NLRP3, preventing the assembly of the inflammasome complex. While this compound demonstrated significant efficacy in preclinical models of inflammation, its development was terminated due to safety concerns, specifically drug-induced liver injury, observed in a first-in-human clinical trial.[3] The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of innate immunity and drug discovery who are investigating the NLRP3 inflammasome and the development of its inhibitors.

References

GDC-2394: A Technical Whitepaper on a Potent and Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-2394 is an orally active and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] Developed by Genentech, this compound demonstrated potent inhibition of the NLRP3 pathway, a key component of the innate immune system implicated in a multitude of inflammatory diseases.[2][3] Preclinical studies showcased its efficacy in various in vitro and in vivo models. However, its clinical development was halted during a first-in-human Phase 1 trial due to observations of drug-induced liver injury (DILI).[4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Its activation is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-interleukin (IL)-1β and pro-IL-18. This is typically initiated by the activation of pattern recognition receptors like Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS).[6]

-

Activation (Signal 2): A secondary stimulus, such as extracellular ATP, crystalline uric acid, or toxins, triggers the assembly of the active inflammasome complex.[2] This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[7]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] Inappropriate or chronic activation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune disorders.[3]

This compound: Mechanism of Action and Preclinical Data

This compound is a selective inhibitor of the NLRP3 inflammasome.[1] It functions by preventing the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent production and release of IL-1β and IL-18.[2] Studies have shown that this compound inhibits NLRP3-induced ASC speck formation in THP-1 cells, a key step in inflammasome assembly.[2][8]

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various human and murine cell-based assays.

| Assay Type | Cell Line/System | Target | IC50 | Reference(s) |

| Caspase-1 Activation | Human THP-1 cells | NLRP3-dependent | 51 nM | [9] |

| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | NLRP3-dependent | 63 nM | [9] |

| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | NLRC4-dependent | >20 µM | [9] |

| IL-1β Inhibition | Human Whole Blood (LPS + ATP stimulation) | IL-1β | 0.4 µM | [9] |

| IL-1β Inhibition | Mouse Whole Blood (LPS + ATP stimulation) | IL-1β | 0.1 µM | [9] |

| IL-1β & IL-18 Production | Human Monocyte-Derived Macrophages | NLRP3-dependent | - | [2][9] |

In Vivo Efficacy

The anti-inflammatory effects of this compound were confirmed in rodent models of inflammation.

| Animal Model | Species | Dosing | Key Findings | Reference(s) |

| Acute Peritonitis | Mouse | 0.1-10 mg/kg (p.o.) | Dose-dependent decrease in peritoneal IL-1β concentrations. | [2] |

| Gouty Arthritis | Rat | 25 mg/kg (daily for 7 days) | Reduction in paw swelling and pain. | [9] |

Clinical Development and Discontinuation

This compound advanced to a first-in-human, Phase 1 clinical trial in healthy volunteers to assess its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[4]

Phase 1 Trial Design

The trial included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]

-

SAD Cohorts: Single oral doses of 150 mg, 450 mg, 900 mg, and 1800 mg.[4]

-

MAD Cohorts: 300 mg or 900 mg administered twice daily for 7 days.[4]

Pharmacokinetics and Pharmacodynamics

This compound was rapidly absorbed orally, with exposure increasing in an approximately dose-proportional manner.[4]

| Parameter | Value Range | Reference(s) |

| Mean Terminal Half-life (t½) | 4.1 - 8.6 hours | [4] |

| Time to Maximum Concentration (Tmax) | 2 - 4 hours | [1] |

Exploratory ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and almost complete inhibition of IL-1β and IL-18 production across all tested doses.[4]

Safety and Discontinuation

While this compound was generally well-tolerated in the SAD and MAD cohorts, the trial was halted during a drug-drug interaction (DDI) stage.[4] Two participants experienced Grade 4 drug-induced liver injury (DILI), which was deemed related to the treatment.[4] Both individuals recovered within three months.[4] Due to these safety concerns, the further development of this compound was discontinued.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of NLRP3 inflammasome inhibitors like this compound.

In Vitro NLRP3 Inflammasome Activation Assay (THP-1 Cells)

This assay measures the ability of a compound to inhibit the release of IL-1β from human monocytic THP-1 cells.

-

Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: Seed THP-1 cells into 96-well plates and differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Priming: Remove the PMA-containing medium and prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding a stimulus such as nigericin (e.g., 20 µM) or ATP (e.g., 5 mM) for 1 hour.

-

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50).

In Vivo Acute Mouse Peritonitis Model

This model assesses the in vivo efficacy of an NLRP3 inhibitor in reducing acute inflammation.

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

Inhibitor Administration: Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 1 and 10 mg/kg).[2]

-

Priming: Two hours after inhibitor administration, inject LPS intraperitoneally (i.p.) to prime the inflammatory response.[9]

-

Activation: Two hours after LPS injection, administer monosodium urate (MSU) crystals i.p. to activate the NLRP3 inflammasome.[9]

-

Sample Collection: After a set time (e.g., 2-4 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.

-

Analysis: Centrifuge the lavage fluid to pellet the cells. Measure the concentration of IL-1β in the cell-free supernatant by ELISA.

Ex Vivo Whole-Blood Stimulation Assay

This assay evaluates the pharmacodynamic effect of an inhibitor on inflammasome activation in a physiologically relevant matrix.

-

Blood Collection: Collect whole blood from healthy human volunteers or from subjects in a clinical trial into heparinized tubes.

-

Inhibitor Treatment (for in vitro analysis): Aliquot the blood and pre-incubate with various concentrations of this compound or vehicle. For clinical trial samples, this step is omitted as the drug is already in the subjects' circulation.

-

Priming: Prime the whole blood with LPS for a defined period (e.g., 2-3 hours) at 37°C.

-

Activation: Add an NLRP3 activator such as ATP or MSU crystals and incubate for an additional period (e.g., 1 hour).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cytokine Measurement: Measure the levels of IL-1β and IL-18 in the plasma using ELISA or other sensitive immunoassay platforms.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome that showed promising preclinical activity. The comprehensive data gathered from in vitro and in vivo studies highlighted its potential as a therapeutic agent for inflammatory diseases. However, the severe adverse events of drug-induced liver injury observed in the Phase 1 clinical trial led to the cessation of its development. The case of this compound underscores the critical importance of thorough safety evaluations in drug development and provides valuable insights for the future design and clinical translation of NLRP3 inhibitors. The detailed methodologies and data presented in this document serve as a valuable technical resource for researchers in the field of inflammation and drug discovery.

References

- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GDC-2394: A Technical Guide to a Potent and Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide, is a small molecule inhibitor developed by Genentech.[3][4][5] Its development was aimed at treating inflammatory and autoimmune diseases where the NLRP3 inflammasome is implicated.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N₅O₄S | [6] |

| Molecular Weight | 431.51 g/mol | [6] |

| CAS Number | 2238822-07-4 | [6] |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is a selective and orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6][7] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][8][9] this compound exerts its inhibitory effect by blocking the activation of the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade.[1][3][6]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Preclinical and Clinical Data

This compound has demonstrated potent inhibitory activity in a range of preclinical models. However, its clinical development was halted due to safety concerns observed in a Phase 1 trial.[1]

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Stimulus | IC₅₀ | Reference |

| IL-1β Release | Human Whole Blood | LPS + ATP | 0.4 µM | [6] |

| IL-1β Release | Mouse Whole Blood | LPS + ATP | 0.1 µM | [6] |

| IL-1β Release | Mouse BMDMs | LPS + ATP | 63 nM | [6] |

| IL-18 Release | Human Monocyte-Derived Macrophages | LPS + ATP | - | [3] |

| Caspase-1 Activation | THP-1 cells | LPS + ATP | 51 nM | [6] |

| ASC Speck Formation | THP-1 cells | LPS + Nigericin | Inhibition at 20 µM | [6] |

Table 3: In Vivo Activity of this compound

| Model | Species | Dosing | Effect | Reference |

| Acute Peritonitis | Mouse | 1 and 10 mg/kg, p.o. | Dose-dependent decrease in peritoneal IL-1β | [3][6] |

| Gouty Arthritis | Rat | 25 mg/kg, once daily for 7 days, p.o. | Reduced paw swelling and pain | [6][7] |

A first-in-human, single and multiple ascending dose Phase 1 trial in healthy volunteers showed that this compound was rapidly absorbed with a half-life of 4.1 to 8.6 hours.[1][10] The study also demonstrated near-complete inhibition of IL-1β and IL-18 secretion in ex vivo stimulated whole blood.[1] Despite these favorable pharmacokinetic and pharmacodynamic profiles, the trial was terminated due to two participants experiencing grade 4 drug-induced liver injury.[1]

Table 4: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Parameter | Value Range | Reference |

| Tmax (h) | 2 - 4 | [1] |

| t½ (h) | 4.1 - 8.6 | [1][10] |

Experimental Protocols

In Vitro Assay: ASC Speck Formation in THP-1 Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3-induced ASC speck formation in the human monocytic THP-1 cell line.

Methodology:

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Priming: Cells are seeded in appropriate culture plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Following priming, cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30-60 minutes).

-

NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a short incubation period (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Cells are stained with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: ASC speck formation is visualized using fluorescence microscopy. The percentage of cells with ASC specks is quantified by manual counting or automated image analysis software. Alternatively, flow cytometry can be used for high-throughput quantification of ASC speck-positive cells.[11][12][13]

Caption: Experimental Workflow for ASC Speck Formation Assay.

In Vivo Model: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Rats

This protocol outlines the induction of a gouty arthritis model in rats to evaluate the in vivo efficacy of this compound.

Methodology:

-

Animal Model: Male Lewis or Sprague-Dawley rats are commonly used for this model.[14][15]

-

MSU Crystal Preparation: Monosodium urate (MSU) crystals are prepared by dissolving uric acid in a heated alkaline solution, followed by gradual cooling to allow for crystal formation. The crystals are then washed and suspended in sterile saline.

-

Induction of Arthritis: Rats are anesthetized, and a sterile suspension of MSU crystals (e.g., 25 mg/mL) is injected intra-articularly into the ankle or knee joint (e.g., 50 µL).[14][15][16] The contralateral joint is often injected with sterile saline as a control.

-

Drug Administration: this compound is administered orally (p.o.) at the desired doses (e.g., 25 mg/kg) either prophylactically (before MSU injection) or therapeutically (after MSU injection).[14] A vehicle control group and a positive control group (e.g., colchicine) are typically included.

-

Assessment of Arthritis:

-

Paw Swelling: Joint swelling is measured at various time points after MSU injection using a plethysmometer or calipers. The percentage increase in paw volume or diameter is calculated.[15]

-

Pain Assessment: Nociceptive responses can be evaluated using methods such as the von Frey filament test to measure mechanical allodynia or an incapacitance tester to assess weight-bearing deficits.

-

Histopathology: At the end of the study, the joints are collected, fixed, decalcified, and processed for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Synovial fluid or plasma can be collected to measure levels of pro-inflammatory cytokines like IL-1β.

-

Caption: Workflow for the MSU-Induced Gouty Arthritis Model in Rats.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in preclinical models of inflammation. While its clinical development was halted due to hepatotoxicity, the wealth of data generated on its chemical properties, mechanism of action, and biological effects provides a valuable resource for the scientific community. The detailed experimental protocols and pathway diagrams presented in this guide can serve as a foundation for further research into NLRP3 inflammasome biology and the development of novel anti-inflammatory therapeutics.

References

- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

GDC-2394 in vitro activity

An In-Depth Technical Guide on the In Vitro Activity of GDC-2394

Introduction

This compound is an orally available, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that detects cellular damage and stress, triggering an inflammatory response.[3] Inappropriate or chronic activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1][3][4] this compound has been developed to specifically target and inhibit this pathway, thereby blocking the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] This document provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, potency across various cellular systems, and the experimental protocols used for its characterization.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 protein. This prevents the assembly of the inflammasome complex, a crucial step for the activation of Caspase-1. Activated Caspase-1 is responsible for cleaving the precursor forms of IL-1β and IL-18 into their biologically active forms. By inhibiting NLRP3, this compound effectively blocks this entire downstream signaling cascade.[5] A key mechanistic feature of this compound is its selectivity; it inhibits the NLRP3 inflammasome without affecting other inflammasomes, such as the NLRC4-dependent pathway.[3][6]

Quantitative In Vitro Activity

This compound has demonstrated potent, concentration-dependent inhibition of NLRP3 inflammasome activity across various cell-based assays and species.

Table 1: Inhibition of Caspase-1 and IL-1β in Cell Lines

| Cell Line | Species | Assay Endpoint | Stimulus | IC50 (µM) | Reference |

| THP-1 | Human | Caspase-1 Activity | LPS + Nigericin | 0.051 | [5][6] |

| BMDMs | Mouse | IL-1β Release | - | 0.063 | [5][6] |

| BMDMs | Mouse | NLRC4-dependent IL-1β Release | - | >20 | [6] |

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Inhibition of IL-1β in Whole Blood

| Species | Stimulus | IC50 (µM) | Reference |

| Human | LPS + ATP | 0.4 | [6] |

| Mouse | LPS + ATP | 0.1 | [6] |

Table 3: Inhibition of Cytokine Production in Human Macrophages

| Cytokine | Stimulus | Effect | Reference |

| IL-1β | LPS + ATP / Cholesterol Crystals | Concentration-dependent inhibition | [7] |

| IL-18 | LPS + ATP / Cholesterol Crystals | Concentration-dependent inhibition | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following sections describe the core assays used to characterize this compound.

Inflammasome Selectivity Assay in THP-1 Cells

This assay is designed to confirm that this compound specifically inhibits the NLRP3 inflammasome while sparing others, such as NLRC4.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are cultured under standard conditions.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-incubated with a range of this compound concentrations for 30 minutes.[6]

-

Inflammasome Activation:

-

Endpoint Measurement: After incubation, cell lysates or supernatants are collected. Caspase-1 activity is measured using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage. The results demonstrate that this compound inhibits NLRP3-induced Caspase-1 activity but not NLRC4-induced activity.[7]

ASC Speck Formation Assay

Activation of the NLRP3 inflammasome leads to the polymerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, single perinuclear structure called an "ASC speck." This assay visualizes the inhibition of inflammasome assembly.[7]

Methodology:

-

Cell Line: A human monocytic THP-1 cell line engineered to express a fluorescently tagged ASC protein is used.[7]

-

Priming and Treatment: Cells are primed with LPS and then treated with this compound or a vehicle control.

-

Activation: The NLRP3 inflammasome is activated using a stimulus like nigericin.

-

Imaging: Cells are fixed and imaged using fluorescence microscopy.

-

Quantification: The percentage of cells containing a distinct ASC speck is quantified. Treatment with this compound results in a concentration-dependent reduction in the number of cells forming ASC specks, indicating inhibition of inflammasome assembly.[3][5][7]

Whole Blood IL-1β Release Assay

This ex vivo assay provides a more physiologically relevant system by using whole blood, which contains all the necessary cellular components and plasma proteins.

Methodology:

-

Blood Collection: Freshly drawn heparinized whole blood is obtained from human donors or mice.[7]

-

Inhibitor Treatment: Aliquots of blood are pre-incubated with this compound at various concentrations.

-

Priming and Activation: The blood is primed with LPS and subsequently stimulated with an NLRP3 activator such as ATP, monosodium urate (MSU) crystals, or cholesterol crystals.[3][7]

-

Incubation: The samples are incubated to allow for cytokine production and release.

-

Measurement: Plasma is separated by centrifugation, and the concentration of IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA). This compound demonstrates potent, concentration-dependent inhibition of IL-1β release in both human and mouse whole blood.[7]

References

- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

GDC-2394 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is collated from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action and specificity. Although clinical development of this compound was halted due to safety concerns, its well-characterized preclinical profile remains a valuable reference for the development of future NLRP3 inhibitors.[1][2]

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the NLRP3 (NOD-like Receptor Family, Pyrin Domain Containing 3) inflammasome.[3][4] Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[3][5] Extensive in vitro profiling has demonstrated the selectivity of this compound for the NLRP3 inflammasome over other inflammasome complexes, such as NLRC4.[3][5] This document summarizes the key quantitative data on its target selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Target Selectivity Profile

The selectivity of this compound has been primarily assessed by comparing its inhibitory activity on the NLRP3 inflammasome with other related signaling pathways, most notably the NLRC4 inflammasome. The following tables summarize the key in vitro potency and selectivity data.

Table 1: In Vitro Potency of this compound on NLRP3 Inflammasome Activity

| Assay Type | Cell Line / System | Species | Activator(s) | Endpoint Measured | IC₅₀ (µM) | Reference |

| IL-1β Release | Human Whole Blood | Human | LPS + ATP | IL-1β | 0.4 | [5] |

| IL-1β Release | Mouse Whole Blood | Mouse | LPS + ATP | IL-1β | 0.1 | [5] |

| Caspase-1 Activation | THP-1 cells | Human | LPS + Nigericin | Caspase-1 activity | 0.051 | [3] |

| IL-1β Release | mBMDMs | Mouse | LPS + Nigericin | IL-1β | 0.063 | [5] |

| ASC Speck Formation | THP-1 cells | Human | LPS + Nigericin | ASC Speck Formation | - (Inhibition observed at 20 µM) | [3][5] |

| IL-1β Production | Human Macrophages | Human | LPS + ATP / Cholesterol Crystals | IL-1β | Concentration-dependent inhibition | [3] |

| IL-18 Production | Human Macrophages | Human | LPS + ATP / Cholesterol Crystals | IL-18 | Concentration-dependent inhibition | [3] |

mBMDMs: mouse Bone Marrow-Derived Macrophages

Table 2: Inflammasome Selectivity of this compound

| Assay Type | Cell Line / System | Species | Inflammasome Activated | Activator(s) | Endpoint Measured | IC₅₀ (µM) | Reference |

| IL-1β Release | mBMDMs | Mouse | NLRP3 | LPS + Nigericin | IL-1β | 0.063 | [5] |

| IL-1β Release | mBMDMs | Mouse | NLRC4 | - | IL-1β | >20 | [5] |

| Caspase-1 Activation | THP-1 cells | Human | NLRP3 | LPS + Nigericin | Caspase-1 activity | 0.051 | [3] |

| Caspase-1 Activation | THP-1 cells | Human | NLRC4 | Flagellin | Caspase-1 activity | No inhibition | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the target selectivity of this compound.

Inflammasome Activation and Inhibition Assays in THP-1 Cells and mBMDMs

These assays are fundamental to determining the potency and selectivity of NLRP3 inhibitors.

-

Objective: To measure the concentration-dependent inhibition of NLRP3- and NLRC4-mediated caspase-1 activation and IL-1β release by this compound.

-

Cell Culture:

-

THP-1 cells, a human monocytic cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Mouse bone marrow-derived macrophages (mBMDMs) are generated by culturing bone marrow cells from C57BL/6 mice for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

-

Experimental Procedure:

-

Priming: Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Inflammasome Activation:

-

NLRP3 Activation: Cells are stimulated with a second signal such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

-

NLRC4 Activation: Cells are treated with a specific NLRC4 activator like flagellin.

-

-

Endpoint Measurement:

-

IL-1β Release: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorogenic substrate (e.g., FAM-YVAD-FMK) and a fluorescence plate reader.

-

-

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

ASC Speck Formation Assay

This imaging-based assay visualizes a key step in inflammasome assembly.

-

Objective: To determine the effect of this compound on the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation.[3]

-

Cell Line: A THP-1 cell line stably expressing an ASC-fusion protein (e.g., ASC-mCherry or ASC-GFP) is used.

-

Experimental Procedure:

-

Cell Seeding: ASC-reporter THP-1 cells are seeded into multi-well imaging plates.

-

Priming and Inhibition: Cells are primed with LPS and then treated with this compound as described in the previous protocol.

-

NLRP3 Activation: The NLRP3 inflammasome is activated using an appropriate stimulus like nigericin.

-

Imaging: Cells are fixed, and images are acquired using a high-content imaging system or a fluorescence microscope.

-

Quantification: The percentage of cells containing ASC specks is quantified using image analysis software.

-

-

Data Analysis: The reduction in the percentage of speck-positive cells in the presence of this compound is determined relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing inhibitor activity.

Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Caption: General experimental workflow for assessing this compound activity.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Mechanism of action of the nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome and its regulation in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

GDC-2394: A Preclinical Pharmacological Profile of a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-2394 is an orally available, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Inappropriate and chronic activation of the NLRP3 inflammasome is believed to be a key driver in the pathogenesis of numerous inflammatory diseases.[2][3] this compound was developed to address the potential of NLRP3 inhibition as a therapeutic strategy, aiming to minimize the risk of drug-induced liver injury observed with earlier NLRP3 inhibitors.[4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[3] Its activation by a wide range of stimuli leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1] this compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[3][6] This targeted inhibition blocks the downstream cascade of caspase-1 activation and subsequent release of IL-1β and IL-18.[1][7]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potency and selectivity for the NLRP3 inflammasome.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / System | Stimulus | Readout | IC50 | Reference |

| Caspase-1 Activation | THP-1 cells | LPS + ATP | Caspase-1 activity | 51 nM | [7] |

| IL-1β Release | THP-1 cells | LPS + ATP | IL-1β levels | 400 nM (human) | [7] |

| IL-1β Release | Mouse BMDMs | LPS + ATP | IL-1β levels | 63 nM | [7] |

| IL-1β Release | Mouse BMDMs | - | NLRC4-dependent IL-1β release | >20 µM | [7] |

| IL-1β Release | Human Whole Blood | LPS + Crystals | IL-1β levels | Concentration-dependent inhibition | [3][8] |

| IL-1β and IL-18 Production | Human Monocyte-Derived Macrophages | LPS + ATP / Cholesterol Crystals | IL-1β and IL-18 levels | Concentration-dependent inhibition | [3][8] |

| ASC Speck Formation | THP-1 cells | - | ASC Speck Formation | Inhibition at 20 µM | [6][7] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.

This compound demonstrates potent, concentration-dependent inhibition of NLRP3-mediated caspase-1 activation and subsequent IL-1β and IL-18 release in both human and mouse cellular systems.[3][7] Importantly, it shows high selectivity for the NLRP3 inflammasome, with no significant inhibition of the NLRC4 inflammasome at concentrations up to 20 µM.[7] Furthermore, this compound effectively inhibits NLRP3 activation induced by various crystalline stimuli, which are relevant to diseases like gout.[3][8] The inhibition of ASC speck formation further confirms its mechanism of action at an early stage of inflammasome assembly.[6][8]

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in rodent models of inflammation, demonstrating its potential for oral administration.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dosing Regimen | Readout | Efficacy | Reference |

| Acute Peritonitis | Mouse | 0.1 - 10 mg/kg, p.o. | Peritoneal IL-1β levels | Dose-dependent decrease | [3] |

| Gouty Arthritis | Rat | 25 mg/kg, once daily for 7 days, p.o. | Paw swelling and pain | Reduction in paw swelling and pain | [3][7] |

In an acute mouse model of peritonitis, oral administration of this compound led to a dose-dependent reduction in peritoneal IL-1β concentrations.[3] In a rat model of gouty arthritis, daily oral dosing of this compound significantly reduced paw swelling and pain, indicating its anti-inflammatory effects in a disease-relevant model.[3][7]

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been assessed in multiple preclinical species.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dosing | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | 20 mg/kg, p.o. | - | 6.6 | 10 | [9] |

Data on other species like mouse, dog, and cynomolgus monkey were mentioned to exist but specific parameters were not publicly available in the search results.

The preclinical pharmacokinetic profile in rats indicates that this compound has a reasonable half-life but suggests that oral bioavailability may be limited, potentially due to first-pass metabolism or limited gastrointestinal permeability.[9]

Experimental Protocols

In Vitro IL-1β Release Assay (General Workflow)

The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound on IL-1β release.

Caption: Workflow for in vitro IL-1β release assay.

Methodology:

-

Cell Culture: Human or mouse monocytic cells (e.g., THP-1 or bone marrow-derived macrophages) are cultured under standard conditions.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

NLRP3 Activation: The NLRP3 inflammasome is activated using a specific stimulus, such as ATP or crystalline substances.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of secreted IL-1β in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the this compound concentration.

In Vivo Acute Peritonitis Model (General Workflow)

The diagram below illustrates the experimental workflow for the in vivo evaluation of this compound in a mouse model of acute peritonitis.

Caption: Workflow for in vivo acute peritonitis model.

Methodology:

-

Compound Administration: this compound or a vehicle control is administered orally to mice at specified doses.

-

Induction of Peritonitis: After a predetermined time to allow for drug absorption, peritonitis is induced by intraperitoneal injection of LPS followed by an NLRP3 agonist such as monosodium urate (MSU) crystals.[3]

-

Sample Collection: At a specific time point after induction, the peritoneal cavity is washed with saline, and the peritoneal lavage fluid is collected.

-

Cytokine Measurement: The concentration of IL-1β in the lavage fluid is measured using an ELISA.

-

Data Analysis: The levels of IL-1β in the this compound-treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy.

Conclusion and Clinical Perspective

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of the NLRP3 inflammasome with oral activity in animal models of inflammation. However, its clinical development was halted. A first-in-human Phase 1 trial in healthy volunteers showed that while this compound was generally well-tolerated in single and multiple ascending dose cohorts and demonstrated near-complete inhibition of IL-1β and IL-18, the study was terminated due to instances of drug-induced liver injury in a drug-drug interaction arm of the trial.[1][2] Despite the discontinuation of its development, the preclinical and early clinical data for this compound provide valuable insights into the therapeutic potential and challenges of targeting the NLRP3 inflammasome.

References

- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - American Chemical Society - Figshare [acs.figshare.com]

GDC-2394: A Potent and Selective NLRP3 Inflammasome Inhibitor for Innate Immunity Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

GDC-2394 is a potent, selective, and orally bioavailable small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome, a critical component of the innate immune system. Inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, preclinical and clinical data, and associated experimental methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of novel anti-inflammatory therapeutics.

Introduction to this compound and the NLRP3 Inflammasome

The innate immune system constitutes the first line of defense against pathogens and endogenous danger signals. Central to this response is the inflammasome, a multi-protein complex that drives the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NLRP3 inflammasome is the most extensively studied inflammasome and is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) such as extracellular ATP, crystalline uric acid, and cholesterol crystals.[1]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. Dysregulated NLRP3 inflammasome activity is a key driver of pathology in numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, atherosclerosis, and neurodegenerative disorders.

This compound has been developed as a selective inhibitor of the NLRP3 inflammasome, offering a targeted therapeutic approach to mitigate NLRP3-driven inflammation.[2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly and selectively inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[2] Key aspects of its mechanism include:

-

Direct Binding and Inhibition: this compound directly binds to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.

-

Selective Inhibition: this compound demonstrates high selectivity for the NLRP3 inflammasome, with no significant inhibition of other inflammasomes, such as the NLRC4 inflammasome.[1]

-

Inhibition of ASC Speck Formation: A hallmark of NLRP3 inflammasome activation is the formation of large ASC protein complexes called "specks." this compound has been shown to inhibit the formation of these ASC specks in a concentration-dependent manner in cellular assays.[1]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention by this compound.

Preclinical Pharmacology

The efficacy of this compound has been evaluated in a range of in vitro, ex vivo, and in vivo models, demonstrating its potent and selective inhibition of the NLRP3 inflammasome.

In Vitro and Ex Vivo Activity

This compound has shown potent, concentration-dependent inhibition of IL-1β and IL-18 production in various cell-based assays.

Table 1: In Vitro and Ex Vivo Activity of this compound

| Assay System | Species | Activator(s) | Measured Endpoint | IC50 / Activity | Reference |

| THP-1 Cells | Human | LPS + Nigericin | Caspase-1 Activity | Concentration-dependent inhibition | [1] |

| THP-1 Cells | Human | LPS + Nigericin | ASC Speck Formation | Concentration-dependent inhibition | [1] |

| Human Whole Blood | Human | LPS + ATP | IL-1β Production | Potent inhibition | [1] |

| Mouse Whole Blood | Mouse | LPS + ATP | IL-1β Production | Potent inhibition | [1] |

| Human Whole Blood | Human | Monosodium Urate (MSU) Crystals | IL-1β Production | Concentration-dependent inhibition | [2] |

| Human Whole Blood | Human | Calcium Pyrophosphate Dihydrate (CPPD) | IL-1β Production | Concentration-dependent inhibition | [2] |

| Human Whole Blood | Human | Cholesterol Crystals | IL-1β Production | Concentration-dependent inhibition | [2] |

| Human Monocyte-Derived Macrophages (hMDMs) | Human | LPS + ATP | IL-1β and IL-18 Production | Concentration-dependent inhibition | [1] |

| Human Monocyte-Derived Macrophages (hMDMs) | Human | LPS + Cholesterol Crystals | IL-1β and IL-18 Production | Concentration-dependent inhibition | [2] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Not specified | IL-1β Release | Blocked NLRP3-dependent release | [1] |

In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory effects in animal models of NLRP3-mediated diseases.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | This compound Dose | Endpoint | Result | Reference |

| Acute Peritonitis | Mouse | 0.1 - 10 mg/kg (p.o.) | Peritoneal IL-1β concentrations | Dose-dependent decrease | [1] |

| Gouty Arthritis | Rat | Not specified | Paw swelling and pain | Reduced | [1] |

Clinical Development and Pharmacodynamics

This compound advanced to a first-in-human Phase 1 clinical trial in healthy volunteers to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[3]

Pharmacokinetics

Oral administration of this compound resulted in rapid absorption with approximately dose-proportional increases in exposure. The mean terminal half-life ranged from 4.1 to 8.6 hours, and minimal accumulation was observed with multiple dosing.[3]

Pharmacodynamics

Exploratory ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and near-complete inhibition of IL-1β and IL-18 secretion across all tested doses.[3]

Clinical Trial Discontinuation

Despite the favorable pharmacokinetic and pharmacodynamic profile, the clinical development of this compound was halted due to serious adverse events. Two participants in the drug-drug interaction stage of the trial experienced Grade 4 drug-induced liver injury (DILI), which was deemed related to the treatment.[3] This safety profile precludes its further development.[3]

Experimental Protocols

THP-1 Cell Inflammasome Activation Assay

This protocol describes the methodology for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in the human monocytic THP-1 cell line.

Methodology:

-

Cell Culture: Maintain THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiation: Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a second signal, such as nigericin or ATP.

-

Sample Collection and Analysis: After incubation, collect the cell culture supernatants and measure the levels of secreted IL-1β and IL-18 using enzyme-linked immunosorbent assay (ELISA) or assess caspase-1 activity using a fluorometric assay.

Mouse Model of Peritonitis

This in vivo model is used to evaluate the efficacy of this compound in a setting of acute, sterile inflammation.

Methodology:

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) at desired doses.

-

Induction of Peritonitis: After a specified time post-drug administration, induce peritonitis by intraperitoneal (i.p.) injection of a priming agent (e.g., LPS) followed by an NLRP3 activator (e.g., monosodium urate crystals).

-

Peritoneal Lavage: At a defined time point after the inflammatory challenge, euthanize the mice and perform a peritoneal lavage with sterile phosphate-buffered saline (PBS).

-

Cytokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant. Measure the concentration of IL-1β in the supernatant by ELISA.

Summary and Future Perspectives

This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. Preclinical studies have robustly demonstrated its ability to suppress NLRP3-mediated inflammation both in vitro and in vivo. While the clinical development of this compound was terminated due to hepatotoxicity, the compound remains a valuable research tool for elucidating the role of the NLRP3 inflammasome in various diseases. The data generated from the this compound program underscores the therapeutic potential of targeting NLRP3 while also highlighting the critical importance of thorough safety and toxicity evaluations for this class of inhibitors. Future research will likely focus on developing NLRP3 inhibitors with improved safety profiles for the treatment of a wide range of inflammatory disorders.

References

- 1. Overcoming preclinical safety obstacles to discover this compound: A potent and selective NLRP3 inhibitor [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Development of GDC-2394: A Technical Overview of a Novel NLRP3 Inflammasome Inhibitor

Introduction

GDC-2394 is an orally bioavailable, selective, and reversible small-molecule inhibitor of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome, developed by Genentech.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide array of danger signals, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[3][4] this compound was developed to address the need for potent and selective NLRP3 inhibitors with a favorable safety profile.[3] This technical guide provides an in-depth overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound directly targets and inhibits the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including extracellular ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[4][5][6] this compound exerts its inhibitory effect by preventing the activation and assembly of the NLRP3 inflammasome, thereby blocking the downstream cascade of caspase-1 activation and cytokine release.[1][4] Specifically, it has been shown to inhibit NLRP3-induced ASC speck formation in THP-1 cells.[4]

Data Presentation

In Vitro Potency

This compound demonstrated potent and selective inhibition of the NLRP3 inflammasome in various in vitro assays.

| Assay Type | Cell Line / System | Stimulus | Measured Endpoint | IC50 |

| IL-1β Inhibition | Human Whole Blood | LPS + ATP | IL-1β | 0.4 µM[1] |

| IL-1β Inhibition | Mouse Whole Blood | LPS + ATP | IL-1β | 0.1 µM[1] |

| Caspase-1 Activation | THP-1 cells | LPS + Nigericin | Caspase-1 activity | 51 nM[1] |

| IL-1β Release | Mouse BMDMs | LPS + Nigericin | IL-1β | 63 nM[1] |

| NLRC4-dependent IL-1β Release | Mouse BMDMs | Salmonella typhimurium | IL-1β | >20 µM[1] |

BMDMs: Bone Marrow-Derived Macrophages

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a mouse model of acute peritonitis.

| Animal Model | Dosing Regimen | Endpoint | Result |

| Acute Mouse Peritonitis | 1 mg/kg, p.o. | Peritoneal IL-1β | 66.8% reduction[6] |

| Acute Mouse Peritonitis | 10 mg/kg, p.o. | Peritoneal IL-1β | 81.3% reduction[6] |

Phase 1 Clinical Trial Pharmacokinetics (Single Ascending Dose)

A first-in-human Phase 1 trial was conducted in healthy volunteers to assess the safety and pharmacokinetics of this compound.[1][7]

| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 150 mg | 6 | 1030 | 2.0 | 5450 | 4.1 |

| 450 mg | 6 | 3210 | 2.0 | 18500 | 5.4 |

| 900 mg | 6 | 6360 | 4.0 | 44200 | 8.6 |

| 1800 mg | 6 | 10100 | 4.0 | 83800 | 7.6 |

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Experimental Protocols

Ex Vivo Whole Blood Stimulation Assay

This assay was used to assess the pharmacodynamic effects of this compound on cytokine release in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Whole blood was collected from healthy volunteers or animal subjects into tubes containing an anticoagulant (e.g., sodium heparin).

-

Compound Incubation: Aliquots of whole blood were pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Priming (Signal 1): The blood was primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Following priming, the blood was stimulated with a known NLRP3 activator, such as ATP or nigericin, to induce inflammasome assembly and cytokine release.

-

Plasma Collection: The stimulation was stopped by placing the samples on ice, followed by centrifugation to separate the plasma from the cellular components.

-

Cytokine Quantification: The concentrations of IL-1β and IL-18 in the collected plasma were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Acute Mouse Peritonitis Model

This in vivo model was employed to evaluate the efficacy of orally administered this compound in a setting of acute inflammation.

Methodology:

-

Compound Administration: this compound was administered orally (p.o.) to mice at various doses (e.g., 1 and 10 mg/kg).[4]

-

Inflammation Induction: At a specified time post-dose (e.g., 2 hours), mice were injected intraperitoneally (i.p.) with LPS to prime the inflammatory response.[4]

-

NLRP3 Activation: After a further interval (e.g., 2 hours), mice received an i.p. injection of an NLRP3 activator, such as monosodium urate (MSU) crystals, to trigger inflammasome activation in the peritoneal cavity.[4]

-

Sample Collection: A short time after the MSU injection, the mice were euthanized, and the peritoneal cavity was lavaged with saline to collect the peritoneal fluid.

-

Endpoint Analysis: The collected peritoneal lavage fluid was centrifuged, and the supernatant was analyzed for IL-1β concentrations to determine the extent of NLRP3-mediated inflammation and the inhibitory effect of this compound.

Clinical Development and Outcome

The first-in-human Phase 1 study of this compound involved single ascending doses (150-1800 mg) and multiple ascending doses (300 or 900 mg twice daily for 7 days).[1][7][8] The study also included assessments of food effect and drug-drug interaction potential with midazolam, a CYP3A4 substrate.[1][7]

This compound was generally well-tolerated in the single and multiple ascending dose cohorts.[1][7] It was rapidly absorbed, with dose-proportional increases in exposure and a mean terminal half-life ranging from 4.1 to 8.6 hours.[1][7] A high-fat meal had a minor impact on its pharmacokinetics.[1][7] Importantly, ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and near-complete inhibition of IL-1β and IL-18 across the tested doses, confirming target engagement.[1][7]

Despite the favorable pharmacokinetic and pharmacodynamic profile, the clinical development of this compound was halted.[1][7] This decision was made due to the occurrence of Grade 4 drug-induced liver injury (DILI) in two participants in the drug-drug interaction part of the study, who were receiving the highest dose.[1][7] Both individuals recovered within three months.[1][7] The safety findings precluded further development of this compound.[1][7]

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome that demonstrated robust target engagement in both preclinical models and early clinical evaluation. The development program successfully identified a compound with desirable in vitro and in vivo pharmacological properties. However, the emergence of serious hepatotoxicity in the Phase 1 trial led to the discontinuation of its development. The insights gained from the this compound program, particularly regarding its pharmacokinetic/pharmacodynamic relationship and the unforeseen safety signals, provide valuable knowledge for the ongoing development of other NLRP3 inhibitors for the treatment of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GDC-2394: Application Notes and Protocols for THP-1 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome, in experiments involving the human monocytic THP-1 cell line. This document outlines the mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental setups.

Introduction to this compound

This compound is an orally active and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[1] this compound exerts its inhibitory effect by preventing the assembly and activation of the NLRP3 inflammasome complex.[1][2]

This compound in THP-1 Cells

The THP-1 cell line, derived from a human monocytic leukemia, is a widely used in vitro model for studying monocyte and macrophage biology.[3] These cells can be differentiated into macrophage-like cells and are a robust system for investigating the NLRP3 inflammasome pathway.[4] In THP-1 cells, this compound has been shown to inhibit NLRP3-induced caspase-1 activity and the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks in a concentration-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in THP-1 cells and other relevant models.

| Parameter | Cell Line/System | IC50 Value | Reference |

| Caspase-1 Activation | THP-1 cells | 51 nM | [5] |

| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | 63 nM | [5] |

| IL-1β Inhibition | Human Whole Blood | 0.4 µM | [5] |

| IL-1β Inhibition | Mouse Whole Blood | 0.1 µM | [5] |

| Parameter | Cell Line | Effective Concentration | Effect | Reference |

| ASC Speck Formation | THP-1 cells | 20 µM | Inhibition | [5] |

Signaling Pathway

The NLRP3 inflammasome is typically activated through a two-signal process. The first, or "priming" signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][6] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2] this compound intervenes in this process by preventing the activation and assembly of the inflammasome complex.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in THP-1 cells. Optimal conditions, including cell density, reagent concentrations, and incubation times, should be determined empirically for each specific experimental setup.

THP-1 Cell Culture and Differentiation

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well tissue culture plates

Protocol:

-

Maintain THP-1 monocytes in suspension culture in complete RPMI-1640 medium at a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a tissue culture plate at a density of 0.5 x 10^6 cells/mL.

-

Add PMA to a final concentration of 25-100 ng/mL.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.

-

After differentiation, gently wash the cells with pre-warmed PBS and replace the medium with fresh, PMA-free complete RPMI-1640.

-

Rest the cells for at least 24 hours before proceeding with inflammasome activation experiments.

NLRP3 Inflammasome Activation and this compound Treatment